molecular formula C8H14O4 B125762 2-(2-methylpropyl)butanedioic Acid CAS No. 5702-99-8

2-(2-methylpropyl)butanedioic Acid

Cat. No.: B125762
CAS No.: 5702-99-8
M. Wt: 174.19 g/mol
InChI Key: PIYZBBVETVKTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: The exact synthetic route for producing pregabalin diacid impurity is not widely documented. it likely involves chemical transformations of pregabalin or its intermediates.

      Industrial Production: Information on industrial-scale production methods specifically for the diacid impurity is scarce. It is typically present as an impurity in pregabalin formulations.

  • Chemical Reactions Analysis

      Reactions: Pregabalin diacid impurity may undergo various reactions, including hydrolysis, oxidation, or other degradation pathways.

      Common Reagents and Conditions:

      Major Products: The major products resulting from the degradation of pregabalin would include the diacid impurity itself.

  • Scientific Research Applications

      Chemistry: Researchers study the impurity’s formation and stability to ensure the quality of pregabalin formulations.

      Biology: Its impact on biological systems, metabolism, and potential toxicity are areas of interest.

      Medicine: Understanding its effects on drug efficacy and safety.

      Industry: Quality control during pregabalin manufacturing.

  • Mechanism of Action

    • Pregabalin primarily exerts its effects by binding to the α2δ subunits of voltage-gated calcium channels in the central nervous system.
    • This interaction reduces calcium influx, leading to decreased neurotransmitter release and dampening neuronal excitability.
    • The diacid impurity does not have a specific mechanism but may influence pregabalin’s overall pharmacological profile.
  • Comparison with Similar Compounds

      Similar Compounds: Other impurities or degradation products related to pregabalin.

      Uniqueness: Pregabalin diacid impurity’s uniqueness lies in its specific chemical structure and its role as an impurity in pregabalin formulations.

    Properties

    IUPAC Name

    2-(2-methylpropyl)butanedioic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PIYZBBVETVKTQT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(CC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H14O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501347204
    Record name 2-Isobutylsuccinic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501347204
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    174.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    5702-99-8
    Record name 2-Isobutylsuccinic acid
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702998
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-Isobutylsuccinic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501347204
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(2-methylpropyl)butanedioic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 2-ISOBUTYLSUCCINIC ACID
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4R6G7BKC
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods

    Procedure details

    A solution of lithium hydroxide monohydrate (26 mg, 0.61 mmol) in water (250 μl) was added to a stirred solution of (2R) 2-isobutylsuccinic acid 1-methyl ester (100 mg, 0.53 mmol) in 1,4-dioxane (500 μl). The mixture was stirred for 2 hours then lithium hydroxide monohydrate (26 mg, 0.61 mmol) was added and stirring continued for 24 hours. The majority of solvents were removed by distillation in vacuo then the residue was dissolved in water (5 ml) and acidified using hydrochloric acid (1M) to pH=1. The product was extracted into dichloromethane (5×5 ml), dried (Na2SO4) and the solvent removed in vacuo to obtain (2R) 2-isobutylsuccinic acid (49 mg, 53%) as a solid. HPLC-MS (single UV peak with Rt=6.223 mins, 197.1 [M+Na]+).
    Name
    lithium hydroxide monohydrate
    Quantity
    26 mg
    Type
    reactant
    Reaction Step One
    Quantity
    100 mg
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    250 μL
    Type
    solvent
    Reaction Step One
    Quantity
    500 μL
    Type
    solvent
    Reaction Step One
    Name
    lithium hydroxide monohydrate
    Quantity
    26 mg
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(2-methylpropyl)butanedioic Acid
    Reactant of Route 2
    Reactant of Route 2
    2-(2-methylpropyl)butanedioic Acid
    Reactant of Route 3
    Reactant of Route 3
    2-(2-methylpropyl)butanedioic Acid
    Reactant of Route 4
    Reactant of Route 4
    2-(2-methylpropyl)butanedioic Acid
    Reactant of Route 5
    2-(2-methylpropyl)butanedioic Acid
    Reactant of Route 6
    2-(2-methylpropyl)butanedioic Acid
    Customer
    Q & A

    Q1: What is the significance of the discovery of 2-(2-methylpropyl)butanedioic acid derivatives in Dactylorhiza hatagirea?

    A1: The study by [] investigated the chemical constituents of Dactylorhiza hatagirea, a plant used in traditional Nepalese medicine known as Panch Aunle. Researchers successfully isolated five novel compounds named dactylorhins A, B, C, D, and E. These compounds are esters of this compound with varying degrees of glycosylation and esterification with 4-β-D-glucopyranosyloxybenzyl alcohol []. This finding is significant for several reasons:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.